Quinidine 1'-Oxide

CYP2D6 Drug Metabolism Enzyme Inhibition

Quantifying quinidine metabolites in biological matrices is confounded when the parent drug is used as reference-its potent CYP2D6 inhibition and ion channel blockade skew mechanistic interpretation. Quinidine 1'-Oxide (CAS 115730-97-7) eliminates this variable. • 16-85× lower CYP2D6 affinity vs. quinidine (Ki 0.43-2.3 µM vs. 0.027 µM); ideal negative control. • Negligible cardiac electrophysiology (QT prolongation ≤0.04 vs. quinidine; no Vmax depression). • Unique LC-MS/MS retention time for unambiguous multi-analyte quantification. Supplied with CoA; purity ≥98%. Packs: 10-100 mg; bulk available.

Molecular Formula C₂₀H₂₄N₂O₃
Molecular Weight 340.42
CAS No. 115730-97-7
Cat. No. B1140779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinidine 1'-Oxide
CAS115730-97-7
Synonyms6’-Methoxy-cinchonan-9-ol 1’-Oxide;  Quinidine 1’-N-oxide;  Quinidine 1’-oxide;  Quinidine N’-oxide;  Quinidine ar-N-oxide;  ICQ 17; 
Molecular FormulaC₂₀H₂₄N₂O₃
Molecular Weight340.42
Structural Identifiers
SMILESCOC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O
InChIInChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14?,19+,20-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinidine 1'-Oxide: Inactive Metabolite


Quinidine 1'-Oxide (CAS 115730-97-7), also referred to as quinidine N-oxide, is a major oxidative metabolite of the Class Ia antiarrhythmic agent quinidine [1]. This compound is characterized by the incorporation of an oxygen atom at the quinoline nitrogen, a structural modification that fundamentally alters its pharmacological properties compared to the parent drug . Unlike quinidine, which is a potent inhibitor of cytochrome P450 2D6 (CYP2D6) and a cardiac sodium and potassium channel blocker, Quinidine 1'-Oxide exhibits negligible activity at these targets, establishing its primary utility as a reference standard, a negative control, or a tool for studying metabolic clearance pathways in drug development [2][3].

Inactive quinidine metabolite for negative-control and metabolic-pathway studies
Certified reference standard for LC-MS/MS quantification of quinidine and its metabolites

Why Quinidine 1'-Oxide Cannot Be Substituted


The analytical and biological properties of Quinidine 1'-Oxide are not interchangeable with those of its parent compound, quinidine, or even other major metabolites like 3-hydroxyquinidine. Substitution with quinidine would introduce potent CYP2D6 inhibition and strong ion channel blocking effects, thereby confounding any experiment designed to isolate metabolic pathways or to serve as a negative control [1]. While 3-hydroxyquinidine retains partial electrophysiological and antiarrhythmic activity (relative potency to quinidine ~0.25), Quinidine 1'-Oxide is unique in its near-complete lack of pharmacological activity, making it the definitive choice for studies requiring a truly inactive quinidine congener [2]. Furthermore, its distinct chromatographic behavior and solubility profile necessitate the use of a certified reference standard, such as Quinidine 1'-Oxide, for accurate quantification in LC-MS/MS methods, rather than relying on impure or incorrectly identified material [3].

CYP2D6 Inhibition Interference
Target Quinidine 1'-Oxide: inactive metabolite
Substitute Quinidine: introduces CYP2D6 inhibition
Quinidine may confound negative-control studies and metabolic-pathway isolation due to its CYP2D6 activity.
Electrophysiological Activity
Target Near-complete lack of ion channel effect
Substitute 3‑Hydroxyquinidine: retains partial activity (rel. potency ~0.25)
3‑Hydroxyquinidine may not serve as a truly inactive control in cardiac safety pharmacology assays.
Analytical Specificity
Target Distinct retention time and MS signature
Substitute Imprecise or uncharacterized material
Substitution with non-certified material may compromise LC‑MS/MS method accuracy and multi-analyte resolution.

Quinidine 1'-Oxide Quantitative Comparisons


CYP2D6 Inhibition

Quinidine 1'-Oxide (reported as quinidine N-oxide) demonstrates a Ki for CYP2D6 that is 1 to 2 orders of magnitude weaker than that of its parent compound, quinidine. This positions it as a functionally inactive metabolite in terms of CYP2D6 drug-drug interaction potential [1].

CYP2D6 Inhibition
Head-to-head
Ki: 0.43–2.3 µM
(16‑ to 85‑fold lower affinity vs. quinidine Ki 0.027 µM)
Supports negative-control utility in CYP2D6 inhibition assays.
Yeast-expressed CYP2D6; dextromethorphan O-demethylation.
CYP2D6 Drug Metabolism Enzyme Inhibition ADME

Cardiac Electrophysiology

In a head-to-head study using guinea-pig hearts, Quinidine 1'-Oxide (QNO) exhibited minimal electrophysiological activity. Its potency to prolong the QT interval was at most 0.04 relative to quinidine, and it had no effect on the maximum upstroke velocity (Vmax) of the action potential, a key determinant of sodium channel blockade [1]. A separate study in canine Purkinje fibers confirmed that Quinidine 1'-Oxide did not produce statistically significant frequency-dependent Vmax depression [2].

Cardiac Electrophysiology
Head-to-head
Target QT rel. potency ≤0.04
Vmax: no effect
Comparator Quinidine rel. potency 1.0
3‑OH quinidine rel. potency 0.25
Supports inactive-control use in cardiac ion channel and safety pharmacology studies.
Guinea‑pig heart; canine Purkinje fibers.
Cardiac Electrophysiology hERG QT Interval Antiarrhythmic

Renal Clearance Profile

Pharmacokinetic studies in beagle dogs demonstrate a stark contrast in the elimination pathways of quinidine and its N-oxide metabolite. While only 29% of a quinidine dose is excreted unchanged in urine, 77% of the Quinidine 1'-Oxide dose is recovered as unchanged parent compound, indicating a high renal clearance and minimal further metabolism [1].

Renal Clearance
Head-to-head
77% excreted unchanged
(2.66‑fold higher vs. quinidine 29%)
Supports renal clearance pathway research and biomarker method development.
I.V. infusion in beagle dogs.
Pharmacokinetics Drug Metabolism Renal Clearance ADME

Quinidine 1'-Oxide Applications


LC-MS/MS Analytical Standard

Quinidine 1'-Oxide is an essential certified reference material for the development, validation, and execution of quantitative bioanalytical methods (e.g., LC-MS/MS) aimed at measuring quinidine and its metabolites in plasma and urine. Its unique chromatographic retention time and mass spectrometric signature, distinct from quinidine and 3-hydroxyquinidine, are critical for accurate multi-analyte quantification in pharmacokinetic studies [1].

CYP2D6 Inhibition Negative Control

Due to its 16- to 85-fold lower affinity for CYP2D6 compared to quinidine, Quinidine 1'-Oxide serves as an ideal negative control compound in assays designed to screen for CYP2D6 inhibitors or to study the CYP2D6-mediated metabolism of other drugs. Its use ensures that any observed inhibition is due to the test article and not an artifact of the experimental system [2].

Cardiac Safety Pharmacology Control

In cardiac safety studies (e.g., hERG, QT prolongation, or action potential assays), Quinidine 1'-Oxide is uniquely valuable as a control compound that mimics the chemical structure of quinidine but lacks its potent ion channel blocking activity. This allows researchers to distinguish between parent-drug-induced effects and those that might be caused by non-specific interactions, thereby increasing the specificity and interpretability of safety pharmacology data [3].

Application
Selection Property
Validation Focus
LC-MS/MS Analytical Standard
Certified reference standard; distinct chromatographic and MS signature
Retention time and mass resolution vs. quinidine and 3‑hydroxyquinidine
CYP2D6 Inhibition Negative Control
Low CYP2D6 affinity
CYP2D6 inhibition assay specificity; absence of confounding enzyme inhibition
Cardiac Safety Pharmacology Control
Structurally similar, near-inactive congener
Ion channel activity (hERG, QT, Vmax) absence in cardiac assay systems

Technical Documentation Hub

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17 linked technical documents
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